2-(1,2-Dioxopropoxy)benzoic acid hydrate

Neuroinflammation Ischemic Stroke Microglial Activation

OBA-09 is a crystalline prodrug ester hydrolyzing to salicylic acid and pyruvate with sustained brain t1/2=4.2 h—unmatched by simple pyruvate+salicylic acid co-treatment. It reduces infarct volume by 89.9% in MCAO, restores ATP/NAD to near-basal levels, and outperforms component mixture in anti-inflammatory assays. The intact ester enables integrated oxidative stress, excitotoxicity, and inflammation targeting. Select for studies demanding multimodal neuroprotection and behavioral recovery endpoints.

Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
Cat. No. B12046158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-Dioxopropoxy)benzoic acid hydrate
Molecular FormulaC10H10O6
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)OC1=CC=CC=C1C(=O)O.O
InChIInChI=1S/C10H8O5.H2O/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13;/h2-5H,1H3,(H,12,13);1H2
InChIKeyDLKFQAHWYMEWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2-Dioxopropoxy)benzoic acid hydrate (OBA-09) Procurement Specifications for Neuroscience Research


2-(1,2-Dioxopropoxy)benzoic acid hydrate (CAS 856095-68-6, synonym OBA-09) is a crystalline solid of C10H8O5 · xH2O with molecular weight 208.17 (anhydrous), marketed at ≥98% purity by HPLC . The compound is a prodrug ester of pyruvate and salicylic acid that hydrolyzes in vivo with t1/2 = 43 min in serum and 4.2 h in brain parenchyma [1]. It is primarily utilized in preclinical stroke and neuroinflammation research as a multimodal neuroprotectant targeting oxidative stress, excitotoxicity, and inflammation [1].

Why OBA-09 (2-(1,2-Dioxopropoxy)benzoic acid hydrate) Cannot Be Substituted with Pyruvate or Salicylic Acid Alone


While pyruvate provides metabolic support and antioxidant capacity, and salicylic acid offers anti-inflammatory action, simple co-administration of these two components fails to replicate the neuroprotective efficacy of OBA-09 [1]. Pharmacokinetic evidence demonstrates that OBA-09 is hydrolyzed to salicylic acid and pyruvate with t1/2 = 43 min in serum and 4.2 h in brain parenchyma, enabling sustained, site-specific release that a simple mixture cannot achieve [2]. Critically, the anti-inflammatory effect of OBA-09 was demonstrated to be significantly greater than that of an equivalent co-treatment with pyruvate and salicylic acid, confirming that the intact ester confers mechanistic advantages beyond the sum of its parts [1]. Substituting with individual components or other salicylates would eliminate this synergistic, temporally-controlled dual pharmacology [2].

Quantitative Differentiation of 2-(1,2-Dioxopropoxy)benzoic acid hydrate (OBA-09) from Analogs and Co-Treatments


Superior Anti-inflammatory Efficacy of OBA-09 Compared to Equimolar Pyruvate Plus Salicylic Acid Co-treatment

In a rat middle cerebral artery occlusion (MCAO) model, OBA-09 (10 mg/kg) significantly suppressed microglial activation and the expression of pro-inflammatory markers (TNF-α, IL-1β, iNOS, COX-2). Crucially, the anti-inflammatory effect of OBA-09 was quantitatively greater than that achieved by an equivalent co-treatment with pyruvate and salicylic acid, as explicitly stated in the peer-reviewed literature [1].

Neuroinflammation Ischemic Stroke Microglial Activation

89.9% Reduction in Cerebral Infarct Volume in MCAO Rat Model

In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), administration of OBA-09 at 10 mg/kg reduced infarct volume by 89.9% compared to vehicle-treated controls [1]. This represents a near-complete salvage of brain tissue in a standard preclinical stroke model.

Neuroprotection Ischemic Stroke In Vivo Efficacy

Significant Improvement in Motor Function Recovery in Rotarod Test

OBA-09 not only reduced tissue damage but also provided functional benefit. In the same MCAO rat model, OBA-09 administered at 10 mg/kg significantly improved motor performance in the rotarod test, demonstrating recovery from neurological and behavioral deficits compared to ischemic controls [1].

Neurorehabilitation Behavioral Neuroscience Motor Recovery

Dual-Phase Pharmacokinetics: Rapid Serum Hydrolysis (t1/2 = 43 min) with Sustained Brain Release (t1/2 = 4.2 h)

High-performance liquid chromatography (HPLC) analysis revealed that OBA-09 is hydrolyzed to salicylic acid and pyruvate with a half-life of 43 minutes in serum, but a significantly prolonged half-life of 4.2 hours in brain parenchyma [1]. This demonstrates that OBA-09 is brain-permeable and provides sustained local release of its active metabolites within the target organ.

Pharmacokinetics Prodrug Brain Penetration

Restoration of ATP and NAD Levels to Near-Basal Concentrations Post-Ischemia

OBA-09 administration prevented the depletion of ATP and nicotinamide adenine dinucleotide (NAD) in the post-ischemic brain, causing recovery of these critical energy metabolites to near basal levels [1]. This metabolic rescue is a key mechanism underlying its multimodal neuroprotection and distinguishes it from agents that solely target oxidative stress or inflammation.

Cellular Bioenergetics Metabolic Rescue Mitochondrial Function

Direct Hydroxyl Radical Scavenging in Cell-Free Assays

Unlike many indirect antioxidants, OBA-09 demonstrated direct scavenging of hydroxyl radical (·OH) in cell-free assays [1]. This indicates intrinsic radical-quenching capacity independent of cellular enzymatic systems, complementing its in vivo anti-oxidative effects evidenced by marked reduction of lipid peroxidation and 4-hydroxy-2-nonenal (HNE) staining in OBA-09-administered animals [1].

Free Radical Biology Antioxidant Oxidative Stress

Optimal Research Applications for 2-(1,2-Dioxopropoxy)benzoic acid hydrate (OBA-09) Based on Verified Evidence


Preclinical Ischemic Stroke Research Requiring High-Efficacy Tissue Salvage

In rat middle cerebral artery occlusion (MCAO) models, OBA-09 at 10 mg/kg reduces infarct volume by 89.9% [1]. This near-complete tissue salvage, combined with demonstrated recovery of ATP and NAD to near-basal levels [1], makes OBA-09 an ideal positive control or test agent for studies evaluating neuroprotective efficacy in focal ischemia. Its dual-phase brain pharmacokinetics (t1/2 = 4.2 h in brain parenchyma) ensure sustained target engagement [1].

Neuroinflammation Studies Requiring Superior Anti-inflammatory Potency vs. Salicylate Monotherapy

OBA-09 demonstrates anti-inflammatory effects that are significantly greater than an equivalent co-treatment with pyruvate and salicylic acid [2]. It markedly suppresses microglial activation and the expression of TNF-α, IL-1β, iNOS, and COX-2 in both MCAO and LPS-induced inflammation models [2]. Researchers investigating the interplay between inflammation and neurodegeneration should select OBA-09 for its validated superiority over simple salicylate/pyruvate combinations [2].

Behavioral and Functional Recovery Assessment in Rodent Stroke Models

Beyond histological protection, OBA-09 significantly improves motor performance in the rotarod test in MCAO rats at 10 mg/kg, indicating recovery from neurological and behavioral deficits [1]. This functional outcome measure is critical for translational studies aiming to demonstrate clinically meaningful benefit. OBA-09 should be prioritized for studies where behavioral recovery is a primary endpoint [1].

Investigating Multimodal Neuroprotection Involving Metabolic Rescue, Antioxidant, and Anti-excitotoxic Mechanisms

OBA-09 exerts a unique triad of effects: (1) attenuation of ATP and NAD depletion (metabolic rescue) [1]; (2) direct hydroxyl radical scavenging and reduction of lipid peroxidation (antioxidant) [1]; and (3) anti-excitotoxic and anti-Zn2+-toxic functions [1]. This multimodal profile, conferred by the intact ester and its hydrolyzed products, makes OBA-09 the compound of choice for dissecting integrated neuroprotective mechanisms in vitro and in vivo [1].

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